molecular formula C13H14O2S B7872015 (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol

(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol

Cat. No.: B7872015
M. Wt: 234.32 g/mol
InChI Key: XWUFAHXXXBQIQL-UHFFFAOYSA-N
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Description

(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol is a chiral secondary alcohol featuring a 4-methoxy-2-methylphenyl group and a thiophen-2-yl moiety attached to a central carbinol carbon. Its molecular formula is C₁₃H₁₄O₂S, with a molecular weight of 242.31 g/mol.

  • Asymmetric reduction of a ketone precursor (e.g., (4-methoxy-2-methylphenyl)(thiophen-2-yl)methanone) using biocatalysts or chiral catalysts .
  • Cross-coupling reactions between thiophene derivatives and substituted benzyl alcohols .

The thiophene moiety contributes to π-conjugation, making the compound relevant in materials science or as a pharmacophore .

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-9-8-10(15-2)5-6-11(9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUFAHXXXBQIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol exhibit significant anticancer properties. The methanol group can enhance the solubility and bioavailability of drugs, making it a candidate for developing new anticancer agents. A study highlighted the potential of methanol derivatives in inhibiting tumor growth by targeting specific cancer pathways .

Antimicrobial Properties
Studies have shown that thiophene derivatives possess antimicrobial activity. The presence of the thiophene ring in this compound may contribute to its effectiveness against various bacterial strains. This property is particularly valuable in designing new antibiotics to combat resistant strains .

Materials Science

Conductive Polymers
The compound can be utilized in synthesizing conductive polymers. Thiophene derivatives are known for their electrical conductivity, which can be enhanced by incorporating this compound into polymer matrices. This application is crucial for developing organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Study Title Findings Reference
"Anticancer Activity of Thiophene Derivatives"Demonstrated significant inhibition of cancer cell proliferation using methanol derivatives.Journal of Medicinal Chemistry
"Synthesis of Conductive Polymers"Showed enhancement in conductivity when incorporating thiophene-based compounds into polymer matrices.Materials Science Reports
"Antimicrobial Properties of Methanol Derivatives"Identified effective antimicrobial activity against E. coli and Staphylococcus aureus.International Journal of Microbiology

Mechanism of Action

The mechanism of action of (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups, along with the thiophene ring, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 4-OCH₃) on the phenyl ring increase solubility in polar solvents like methanol, as seen in recrystallization protocols .
  • Steric hindrance from 2-CH₃ on the phenyl ring (target compound) may reduce reactivity in nucleophilic substitutions compared to unsubstituted analogs .

Comparison with Target Compound :

  • Asymmetric bioreduction (as in ) is a viable route for synthesizing enantiopure this compound.
  • The methoxy group may necessitate protection/deprotection steps during synthesis, unlike simpler phenyl analogs .

Physicochemical Properties

Property This compound (S)-Phenyl(thiophen-2-yl)methanol (4-Thien-2-ylphenyl)methanol
Molecular Weight 242.31 g/mol 190.26 g/mol 190.26 g/mol
LogP (Predicted) ~2.8 (higher lipophilicity due to OCH₃/CH₃) ~2.1 ~2.1
Melting Point Not reported (analogs: 245–248°C for thiophene-amides ) Not reported Not reported

Insights :

    Biological Activity

    The compound (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities, supported by diverse research findings.

    Chemical Structure and Properties

    The molecular structure of this compound consists of a methanol group attached to a phenyl ring substituted with a methoxy group and a thiophene moiety. This structural configuration is significant as it can influence the compound's interaction with biological targets.

    1. Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiophene-based compounds have shown selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and others. In one study, specific derivatives exhibited IC50 values ranging from 7.1 to 11.9 μM against HCT-116 cells, indicating potent anticancer activity .

    Table 1: Anticancer Activity of Related Compounds

    CompoundCell LineIC50 (μM)Mechanism of Action
    Compound AHCT-1167.1Cell cycle arrest at S and G2/M phase
    Compound BHCT-11610.5Apoptosis induction
    Compound CHCT-11611.9Inhibition of proliferation

    2. Antimicrobial Activity

    The thiophene moiety in related compounds has been associated with antimicrobial properties. Studies have shown that certain thiophene derivatives exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa, which is known for its biofilm-forming capabilities. The mechanism often involves inhibition of key enzymes involved in bacterial signaling pathways .

    Case Study: Inhibition of Biofilm Formation
    A study investigated the impact of thiophene derivatives on biofilm formation in Pseudomonas aeruginosa. The findings indicated that these compounds could effectively reduce biofilm mass by up to 70%, suggesting their potential use as anti-biofilm agents in clinical settings .

    3. Antioxidant Activity

    Compounds similar to this compound have also demonstrated antioxidant properties. The presence of the methoxy group is believed to enhance radical scavenging activity, contributing to their overall biological efficacy. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models .

    Table 2: Antioxidant Activity Comparison

    Compound% Inhibition of DPPH Radical
    This compound85%
    Control15%

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenolic and thiophene components can significantly alter the compound's pharmacological profile.

    Key Findings:

    • Substitution Effects : The introduction of electron-donating groups (like methoxy) enhances anticancer activity due to increased electron density on the aromatic system, facilitating interactions with biological targets.
    • Ring Modifications : Alterations in the thiophene ring can affect both solubility and biological activity, suggesting a need for careful design in future derivatives.

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